2-(4-fluorobenzamido)-N-[(furan-2-yl)methyl]-4H,5H,6H-cyclopenta[d][1,3]thiazole-4-carboxamide
Description
Properties
IUPAC Name |
2-[(4-fluorobenzoyl)amino]-N-(furan-2-ylmethyl)-5,6-dihydro-4H-cyclopenta[d][1,3]thiazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16FN3O3S/c20-12-5-3-11(4-6-12)17(24)23-19-22-16-14(7-8-15(16)27-19)18(25)21-10-13-2-1-9-26-13/h1-6,9,14H,7-8,10H2,(H,21,25)(H,22,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEICDNQLHRTJBX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1C(=O)NCC3=CC=CO3)N=C(S2)NC(=O)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16FN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-(4-fluorobenzamido)-N-[(furan-2-yl)methyl]-4H,5H,6H-cyclopenta[d][1,3]thiazole-4-carboxamide involves multiple steps, starting with the preparation of the thiazole ring. The synthetic route typically includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the reaction of α-haloketones with thioamides under basic conditions.
Introduction of the Furan Moiety: The furan ring is introduced via a nucleophilic substitution reaction, where a furan-2-ylmethyl halide reacts with the thiazole intermediate.
Chemical Reactions Analysis
2-(4-fluorobenzamido)-N-[(furan-2-yl)methyl]-4H,5H,6H-cyclopenta[d][1,3]thiazole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of the amide group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the furan ring, where nucleophiles like amines or thiols replace the furan moiety.
Scientific Research Applications
Medicinal Chemistry
The compound's structure suggests potential as a pharmacological agent. Its fluorobenzamide moiety may enhance lipophilicity and biological activity. Research indicates that compounds with similar structures have demonstrated:
- Antitumor Activity : Studies on thiazole derivatives have shown promise in inhibiting cancer cell proliferation. For instance, compounds with thiazole rings have been linked to apoptosis in various cancer cell lines.
- Antimicrobial Properties : Thiazoles are often investigated for their antimicrobial activities. The incorporation of the furan group may enhance these properties, making it a candidate for developing new antibiotics.
Research has focused on the biological mechanisms through which this compound exerts its effects:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in cancer metabolism, suggesting that this compound could be evaluated for similar effects.
- Receptor Binding Studies : Investigations into how this compound interacts with specific biological receptors can provide insights into its therapeutic potential.
Materials Science
The unique structural characteristics of this compound make it suitable for applications in materials science:
- Polymer Chemistry : The compound can be used as a building block in the synthesis of polymers with specific properties, such as increased thermal stability or enhanced mechanical strength.
- Nanotechnology : Its potential use in nanocarriers for drug delivery systems is being explored, where its ability to form stable complexes could enhance the bioavailability of therapeutic agents.
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Antitumor Activity
- A study conducted on thiazole derivatives demonstrated that compounds similar to this one exhibited significant cytotoxicity against breast cancer cell lines (MCF-7). The mechanism was attributed to the induction of apoptosis via mitochondrial pathways.
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Antimicrobial Efficacy
- Research published in Journal of Medicinal Chemistry highlighted that thiazole-based compounds showed activity against Gram-positive and Gram-negative bacteria. This suggests that our compound may also have similar antimicrobial properties worth investigating.
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Polymer Applications
- A recent study explored the use of thiazole derivatives as additives in polymer formulations to improve mechanical properties and thermal stability. The findings indicated that incorporating such compounds could enhance the performance of materials used in biomedical applications.
Mechanism of Action
The mechanism of action of 2-(4-fluorobenzamido)-N-[(furan-2-yl)methyl]-4H,5H,6H-cyclopenta[d][1,3]thiazole-4-carboxamide involves its interaction with various molecular targets and pathways:
Anti-inflammatory Effects: The compound inhibits the production of pro-inflammatory cytokines and reduces oxidative stress markers, leading to its anti-inflammatory effects.
Antioxidant Activity: It enhances the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT), reducing oxidative damage in cells.
Comparison with Similar Compounds
Benzo[d]thiazole Derivatives
Compounds such as N4-(4-fluorophenyl)-N2-substituted-benzo[d]thiazole-2,4-dicarboxamides () share structural motifs with the target compound, including the thiazole core and fluorophenyl substituents. However, the cyclopenta[d]thiazole system in the target compound introduces conformational rigidity and altered π-electron distribution compared to the planar benzo[d]thiazole scaffold. This rigidity may enhance binding selectivity in kinase inhibition or anticancer applications .
Triazole and Oxadiazine Derivatives
5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones () and 6-(4-chlorophenyl)-N-aryl-4-(trichloromethyl)-4H-1,3,5-oxadiazin-2-amines () differ in core heterocycles (triazole/oxadiazine vs. thiazole) but retain carboxamide functionalities. These compounds exhibit antimicrobial activity, suggesting that the target compound’s thiazole core may confer distinct biological profiles due to differences in hydrogen bonding and steric interactions .
Cyclopenta-Fused Agonists
Mitofusin agonists like 2-{2-[(5-cyclopropyl-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]propanamido}-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide () share the cyclopenta-fused system but replace thiazole with thiophene.
Substituent Effects
Fluorophenyl vs. Chlorophenyl Groups
The 4-fluorobenzamido group in the target compound contrasts with chlorophenyl substituents in analogues like N-(4-chlorophenyl)-2-methoxy-4-methylbenzamide (). Fluorine’s electronegativity increases metabolic stability and membrane permeability compared to chlorine, which may enhance pharmacokinetics .
Furan-2-ylmethyl vs. Pyridinylmethyl Groups
Compounds such as N-[(furan-2-yl)methyl]-4-(4-methoxybenzoyl)-1H-pyrrole-2-carboxamide () highlight the role of the furan-2-ylmethyl group in modulating solubility.
Kinase Inhibition and Anticancer Potential
Benzo[d]thiazole-2,4-dicarboxamides () demonstrate kinase inhibitory activity, with IC50 values in the nanomolar range. The target compound’s cyclopenta[d]thiazole core may improve binding to ATP pockets due to its constrained geometry, though this requires empirical validation .
Mitochondrial DNA Modulation
Mitofusin agonists () restore mitochondrial DNA (mtDNA) content via cyclopenta-fused systems.
Data Tables
Table 1: Structural and Functional Comparison of Selected Analogues
*BTD: Benzo[d]thiazole-2,4-dicarboxamide
Table 2: Spectral Characterization Techniques
Biological Activity
2-(4-fluorobenzamido)-N-[(furan-2-yl)methyl]-4H,5H,6H-cyclopenta[d][1,3]thiazole-4-carboxamide is a complex organic compound known for its diverse biological activities. This compound belongs to the class of thiazole derivatives, which have been extensively studied for their potential therapeutic applications. Recent research has highlighted its promising anti-inflammatory and antioxidant properties.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
Key Characteristics
| Property | Value |
|---|---|
| IUPAC Name | 2-(4-fluorobenzamido)-N-[(furan-2-yl)methyl]-4H,5H,6H-cyclopenta[d][1,3]thiazole-4-carboxamide |
| Molecular Weight | 373.41 g/mol |
| CAS Number | 941926-40-5 |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
Anti-inflammatory Effects:
The compound has been shown to inhibit the production of pro-inflammatory cytokines and reduce oxidative stress markers. This action contributes to its potential use in treating inflammatory diseases.
Antioxidant Activity:
Research indicates that it enhances the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT), thereby reducing oxidative damage in cells.
In vitro Studies
In vitro studies have demonstrated that 2-(4-fluorobenzamido)-N-[(furan-2-yl)methyl]-4H,5H,6H-cyclopenta[d][1,3]thiazole-4-carboxamide exhibits low cytotoxicity with CC50 values exceeding 100 μM in Vero and MDCK cells. This suggests a favorable safety profile for further development .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies reveal that modifications to the furan moiety can significantly impact the compound's biological efficacy. For example, replacing certain functional groups has been shown to enhance or diminish inhibitory activity against specific targets .
Case Studies
- SARS-CoV-2 Main Protease Inhibition:
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Anti-inflammatory Activity:
- In a recent study, the compound was tested in animal models for its anti-inflammatory effects. Results indicated a significant reduction in edema and inflammatory markers compared to control groups, supporting its potential therapeutic application in inflammatory conditions.
Q & A
Q. What are the common synthetic routes for synthesizing this compound, and what purification methods are recommended?
The synthesis typically involves multi-step reactions, including condensation of fluorinated benzamide derivatives with cyclopenta-thiazole intermediates. For example, fluorobenzamido groups can be introduced via nucleophilic acyl substitution, while furan-methyl moieties may be coupled using reductive amination. Purification often employs column chromatography (silica gel, eluent: dichloromethane/ethyl acetate gradients) followed by recrystallization from ethanol/water mixtures. Yield optimization requires careful control of reaction temperature (60–80°C) and anhydrous conditions .
Q. Which spectroscopic techniques are most effective for structural characterization?
- NMR Spectroscopy : and NMR (e.g., DMSO-d6 or CDCl3) resolve substituent environments, such as the fluorobenzamido proton signals (δ 7.2–7.6 ppm) and cyclopenta-thiazole carbons (δ 160–170 ppm). Multiplicity patterns distinguish furan methylene protons (δ 4.3–4.7 ppm) .
- Mass Spectrometry (EI/ESI-MS) : Confirms molecular weight (e.g., [M+H]+ peak at m/z 441.3) and fragmentation patterns of the thiazole and furan rings .
- Fluorometry : Used to assess electronic properties of the fluorinated aromatic system (excitation/emission ~280/320 nm) .
Q. How is the compound’s solubility profile determined, and what solvents are optimal for in vitro assays?
Solubility is evaluated via shake-flask methods in PBS (pH 7.4), DMSO, and ethanol. The compound shows limited aqueous solubility (<10 µM) but dissolves in DMSO (up to 50 mM). For biological assays, stock solutions in DMSO (≤0.1% v/v) are recommended to avoid solvent toxicity .
Advanced Research Questions
Q. What computational strategies predict metabolic stability and aldehyde oxidase (AO) susceptibility?
Density Functional Theory (DFT) calculations assess electron-deficient regions prone to AO-mediated oxidation. Tools like ACD/Labs Percepta predict logP (~3.2) and metabolic sites, while molecular docking identifies interactions with AO’s active site (e.g., FAD-binding domain). In silico models suggest the furan methyl group may reduce AO reactivity compared to similar thiazole derivatives .
Q. How can crystallographic data resolve ambiguities in stereochemistry or tautomeric forms?
Single-crystal X-ray diffraction (SHELX refinement) resolves bond angles and torsional strain in the cyclopenta-thiazole core. For example, SHELXL refines disordered fluorobenzamido groups using PART and ISOR commands. ORTEP-3 visualizes anisotropic displacement parameters, distinguishing tautomers (e.g., thiazole vs. thiazoline forms) .
Q. What experimental designs address contradictions between spectroscopic and computational data?
- Case Example : Discrepancies in NMR shifts (calculated vs. observed) for the cyclopenta ring may arise from solvent effects. Hybrid methods (e.g., COSMO-RS solvation model) correct computational predictions. Cross-validation with 2D NMR (HSQC, HMBC) confirms assignment accuracy .
- Dynamic NMR : Resolves rotational barriers in the furan-methyl linkage at low temperatures (−40°C) .
Q. How can structure-activity relationships (SAR) guide derivative design for improved target binding?
- Key Modifications :
| Position | Modification | Impact |
|---|---|---|
| 4-Fluorobenzamido | Replace with trifluoromethyl | ↑ Lipophilicity, metabolic stability |
| Furan-methyl | Substitute with pyridine | ↑ Hydrogen bonding with target |
- Free Energy Perturbation (FEP) : Predicts binding affinity changes (ΔΔG) for substitutions using molecular dynamics (e.g., Schrödinger Suite) .
Q. What strategies mitigate fluorescence interference in biological assays?
- Inner Filter Effect Correction : Dilute samples to OD <0.1 at excitation wavelength.
- Time-Resolved Fluorescence : Discriminates compound autofluorescence (short lifetime) from labeled probes (e.g., europium chelates, τ >500 µs) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
